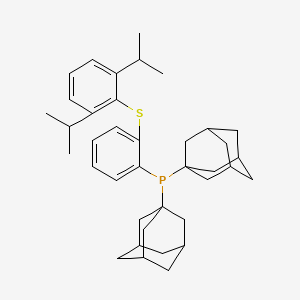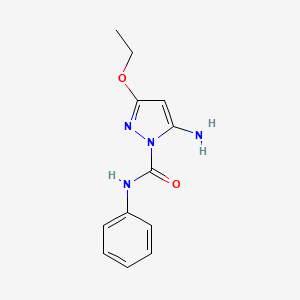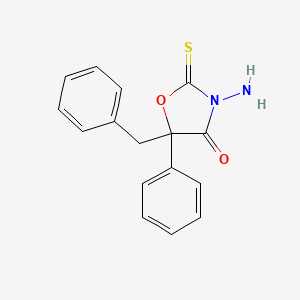
(4-Fluorofuran-3-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorofuran-3-yl)methyl acetate is an organic compound that belongs to the class of fluorinated furans It is characterized by the presence of a fluorine atom attached to the furan ring and an acetate group linked to the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorofuran-3-yl)methyl acetate typically involves the fluorination of a furan derivative followed by esterification. One common method includes the reaction of 4-fluorofuran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the fluorination of furan derivatives using fluorinating agents such as Selectfluor, followed by esterification with acetic anhydride. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorofuran-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: 4-Fluorofuran-3-carboxylic acid.
Reduction: (4-Fluorofuran-3-yl)methanol.
Substitution: Various substituted furans depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4-Fluorofuran-3-yl)methyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (4-Fluorofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes. The acetate group can undergo hydrolysis to release acetic acid, which may further influence the compound’s biological activity .
Comparación Con Compuestos Similares
- (4-Chlorofuran-3-yl)methyl acetate
- (4-Bromofuran-3-yl)methyl acetate
- (4-Methylfuran-3-yl)methyl acetate
Comparison:
- Uniqueness: The presence of the fluorine atom in (4-Fluorofuran-3-yl)methyl acetate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: Fluorinated compounds generally exhibit higher stability and resistance to metabolic degradation, which can be advantageous in pharmaceutical applications.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the fluorinated derivative is particularly valuable in medicinal chemistry due to its enhanced bioactivity and metabolic stability .
Propiedades
Fórmula molecular |
C7H7FO3 |
|---|---|
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
(4-fluorofuran-3-yl)methyl acetate |
InChI |
InChI=1S/C7H7FO3/c1-5(9)11-3-6-2-10-4-7(6)8/h2,4H,3H2,1H3 |
Clave InChI |
AEYYRIPHNICAKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=COC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



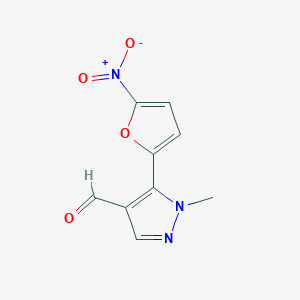

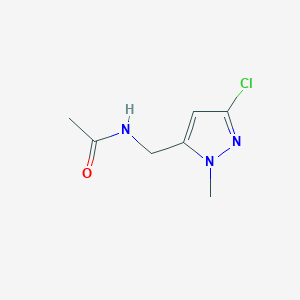
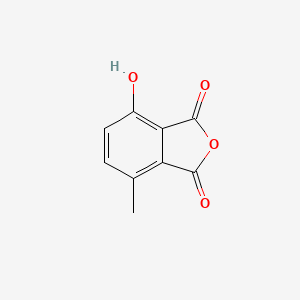
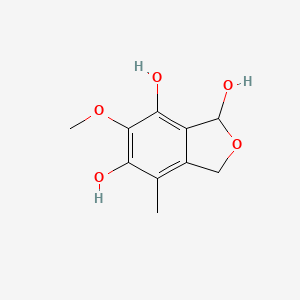
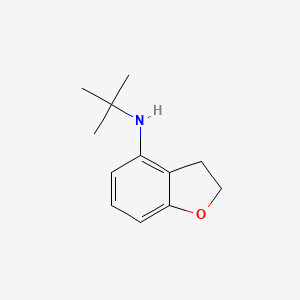
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
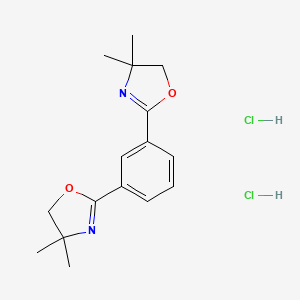
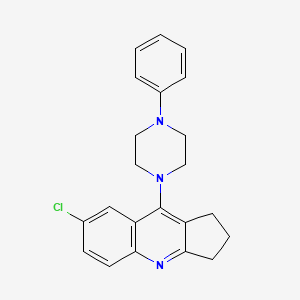
![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)
